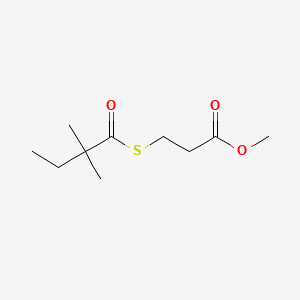

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 3-(2,2-dimethylbutanoylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3S/c1-5-10(2,3)9(12)14-7-6-8(11)13-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAXTZWRAGDRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)SCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401228003 | |

| Record name | Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938063-63-9 | |

| Record name | Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938063-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2,2-Dimethyl-1-oxobutyl)thio)-propanoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938063639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[(2,2-dimethylbutanoyl)thio]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties and synthesis of Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate.

Introduction and Strategic Overview

This compound, a thioester with the CAS number 938063-63-9, represents a class of molecules that are of significant interest in organic synthesis and medicinal chemistry.[1] Thioesters are distinguished by their unique reactivity, which is intermediate between that of highly reactive acyl chlorides and more stable esters. This characteristic makes them valuable as acylating agents and key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds.

This document provides a detailed exploration of this compound, covering its physicochemical properties, a robust synthesis protocol, and an analysis of its chemical reactivity. The information presented herein is intended to provide a solid foundation for its application in research and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting.

Core Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 938063-63-9 | [1] |

| Molecular Formula | C₁₀H₁₈O₃S | [1][2] |

| Molecular Weight | 218.31 g/mol | [2] |

| Physical Form | Liquid | |

| Boiling Point | 281 °C | [2] |

| Density | 1.048 g/cm³ | [2] |

| Flash Point | 119 °C | [2] |

| Storage | Sealed in a dry place at room temperature. |

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

-

GHS Pictogram: GHS07 (Harmful)

-

Hazard Statement: H302 (Harmful if swallowed)

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be reliably achieved through the acylation of a thiol with an acyl chloride. This method is widely used for the preparation of thioesters due to its efficiency and high yields.

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for thioester synthesis.[2]

Materials:

-

2,2-Dimethylbutyryl chloride (40 g)

-

Methyl 3-mercaptopropionate (25 g)

-

Dichloromethane (250 ml)

-

15% Ice brine solution

-

Water (100 ml)

-

Ethanol (300 ml)

-

Activated carbon

Procedure:

-

To a reaction vessel, add 40 g of 2,2-dimethylbutyryl chloride followed by the dropwise addition of 250 ml of dichloromethane. Stir the mixture for 15 minutes.

-

Cool the reaction vessel to 10 °C using a 15% ice brine solution in the reactor jacket.

-

Add 25 g of methyl 3-mercaptopropionate to the cooled mixture while continuing to stir.

-

Allow the reaction to proceed. The reaction of 2,2-dimethylbutyryl chloride with methyl 3-mercaptopropionate will form this compound and hydrogen chloride.

-

After the reaction is complete, add 100 ml of water to the reaction vessel and stir for 30 minutes to dissolve the hydrogen chloride.

-

Allow the mixture to stand for 4.5 hours to allow for phase separation.

-

Separate the aqueous and organic layers.

-

Recover the crude product from the organic layer by distillation of the dichloromethane.

-

Dissolve the crude product (approximately 55 g) in 300 ml of ethanol and heat to dissolve.

-

Decolorize the solution with activated carbon.

-

Concentrate the solution and keep it at 5 °C for 2 hours to induce crystallization.

-

Filter the mixture, wash with dichloromethane, and dry to obtain the final product.

Reaction Mechanism and Chemical Reactivity

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction.

The reactivity of the thioester functional group is a key aspect of its utility in organic synthesis. The sulfur atom is less effective at donating its lone pair of electrons to the carbonyl carbon compared to the oxygen in an ester. This results in the carbonyl carbon of a thioester being more electrophilic and, therefore, more susceptible to nucleophilic attack.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | s | 3H | -O-CH ₃ |

| ~3.1 | t | 2H | -S-CH ₂- |

| ~2.7 | t | 2H | -CH ₂-C=O |

| ~1.6 | q | 2H | -CH ₂-CH₃ |

| ~1.2 | s | 6H | -C(CH ₃)₂- |

| ~0.9 | t | 3H | -CH₂-CH ₃ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~200 | C =O (Thioester) |

| ~172 | C =O (Ester) |

| ~52 | -O-C H₃ |

| ~45 | -C (CH₃)₂- |

| ~35 | -C H₂-C=O |

| ~30 | -S-C H₂- |

| ~26 | -C (CH₃)₂- |

| ~25 | -C H₂-CH₃ |

| ~8 | -CH₂-C H₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970-2850 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1690 | C=O stretch (thioester) |

| ~1200-1150 | C-O stretch (ester) |

Potential Applications

While specific applications for this compound are not extensively documented, its structure as a thioester suggests its potential use as:

-

An intermediate in organic synthesis: Thioesters are versatile building blocks for the synthesis of ketones, amides, and other esters.

-

A precursor in medicinal chemistry: The thioester moiety is present in some biologically active molecules and can be a useful functional group for derivatization in drug discovery programs.

Conclusion

This compound is a readily synthesizable thioester with a range of potential applications in chemical research. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and an analysis of its reactivity. The predictive spectroscopic data offered herein should serve as a useful reference for its characterization. As with any chemical compound, appropriate safety precautions should be taken during its handling and use.

References

An In-Depth Technical Guide to Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate (CAS 938063-63-9): A Key Intermediate in Modern Biocatalytic Statin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate, a pivotal thioester intermediate in the contemporary synthesis of Simvastatin. The document delves into the physicochemical properties, synthesis, and critical application of this compound, with a particular focus on its role as a superior acyl donor in the enzymatic acylation of Monacolin J catalyzed by the LovD acyltransferase. By exploring the mechanistic advantages of biocatalysis over traditional chemical routes, this guide offers valuable insights for researchers and professionals engaged in pharmaceutical development and manufacturing. Detailed protocols for both the synthesis of the title compound and its application in a whole-cell biocatalytic system for Simvastatin production are provided, supplemented by graphical representations of the underlying chemical and biological pathways.

Introduction: The Evolving Landscape of Simvastatin Synthesis

Simvastatin is a leading semi-synthetic hypolipidemic drug, renowned for its efficacy in lowering cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Traditionally, the synthesis of Simvastatin from the natural fermentation product Lovastatin has been a multi-step chemical process, often encumbered by the use of harsh reagents, low temperatures, and complex protection/deprotection steps, leading to significant environmental waste and higher production costs.[2][3]

The advent of biocatalysis has revolutionized the synthesis of complex pharmaceutical compounds, offering greener, more efficient, and highly selective alternatives to conventional chemical methods. In the context of Simvastatin production, the discovery and engineering of the acyltransferase LovD from Aspergillus terreus has been a landmark achievement.[4][5] This enzyme facilitates the direct and regioselective acylation of the C8 hydroxyl group of Monacolin J, the key precursor to Simvastatin.[6] The success of this enzymatic approach, however, is critically dependent on the choice of the acyl donor.

This guide focuses on This compound (hereafter referred to by its common abbreviation in scientific literature, DMB-S-MMP ), a novel and kinetically superior acyl donor developed for the LovD-catalyzed synthesis of Simvastatin.[6][7] Its unique thioester linkage provides a highly reactive site for the enzymatic transfer of the crucial 2,2-dimethylbutanoyl side chain to Monacolin J, a transformation that significantly enhances the therapeutic potency of the final drug molecule.[8]

Physicochemical and Safety Data of this compound

A thorough understanding of the physical and chemical properties of DMB-S-MMP is essential for its safe handling, storage, and application in a research or industrial setting.

| Property | Value | Source(s) |

| CAS Number | 938063-63-9 | [9] |

| Molecular Formula | C10H18O3S | [9] |

| Molecular Weight | 218.31 g/mol | [9] |

| IUPAC Name | methyl 3-[(2,2-dimethylbutanoyl)sulfanyl]propanoate | [9] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | 281 °C | [10] |

| Density | 1.048 g/cm³ | [10] |

| Storage | Sealed in a dry place at room temperature | [9] |

| Purity | Typically ≥95% | [9] |

| Safety Pictograms | GHS07 (Harmful) | [9] |

| Hazard Statements | H302 (Harmful if swallowed) | [9] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [9] |

Synthesis of this compound

The synthesis of DMB-S-MMP is a critical step in its utilization for Simvastatin production. A one-pot method has been described in the patent literature, which offers an efficient route to this key intermediate.[4]

Synthetic Pathway

The synthesis involves a two-step, one-pot process starting from 2,2-dimethylbutyric acid. The first step is the conversion of the carboxylic acid to its corresponding acyl chloride, followed by the reaction of the acyl chloride with methyl 3-mercaptopropionate to form the final thioester product.

Caption: Synthetic pathway for DMB-S-MMP.

Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from the procedure described in Chinese patent CN110963951A.[4]

Materials:

-

2,2-Dimethylbutyric acid

-

Thionyl chloride (SOCl₂)

-

Methyl 3-mercaptopropionate

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Acyl Chlorination:

-

Thioesterification:

-

After the acyl chlorination is complete, add methyl 3-mercaptopropionate to the reaction mixture. The mass ratio of the formed dimethylbutyryl chloride to methyl 3-mercaptopropionate should be in the range of 1.16-1.20:1.[4]

-

Maintain the reaction temperature and continue stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC or TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be worked up through standard procedures, which may include washing with an aqueous solution to remove any remaining acid chloride and byproducts.

-

The crude product can then be purified by vacuum distillation to yield the final this compound.

-

Application in Biocatalytic Synthesis of Simvastatin

The primary and most significant application of DMB-S-MMP is as an acyl donor in the enzymatic synthesis of Simvastatin. This biocatalytic approach offers several advantages over traditional chemical methods, including high selectivity, milder reaction conditions, and reduced environmental impact.[6]

The LovD Acyltransferase: Mechanism of Action

The key enzyme in this process is LovD, an acyltransferase from the Lovastatin biosynthetic pathway.[4] LovD catalyzes the transfer of an acyl group from a thioester donor to the C8 hydroxyl group of Monacolin J.[5] The enzyme exhibits remarkable regioselectivity, acylating only the desired hydroxyl group, thus eliminating the need for complex protection and deprotection steps that are characteristic of chemical synthesis.[6]

Caption: LovD-catalyzed acylation of Monacolin J.

Kinetic Advantages of DMB-S-MMP

DMB-S-MMP has been identified as a kinetically superior acyl donor for the LovD enzyme compared to other thioesters, such as those derived from N-acetylcysteamine (SNAC).[6][7] The Michaelis-Menten kinetics of the LovD-catalyzed reaction with DMB-S-MMP have been determined, providing valuable data for process optimization.

| Kinetic Parameter | Value | Source |

| Km (for Monacolin J) | 0.78 ± 0.12 mM | [7][11] |

| Km (for DMB-S-MMP) | 0.67 ± 0.04 mM | [7][11] |

| kcat | 0.66 ± 0.03 min⁻¹ | [7][11] |

These kinetic parameters demonstrate the high affinity of the LovD enzyme for both Monacolin J and DMB-S-MMP, as well as an efficient catalytic turnover rate, making this system highly suitable for industrial-scale production of Simvastatin.[6]

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of Simvastatin

The following is a generalized protocol for the whole-cell biocatalytic synthesis of Simvastatin using an E. coli strain overexpressing the LovD acyltransferase, as described by Xie et al. (2007).[6][7]

Materials:

-

E. coli strain engineered to overexpress LovD (e.g., BL21(DE3) containing a suitable expression vector).

-

Appropriate growth medium (e.g., LB or a defined fermentation medium).

-

Inducer for protein expression (e.g., IPTG).

-

Monacolin J (as a salt, e.g., sodium or ammonium salt).

-

This compound (DMB-S-MMP).

-

Buffer solution (e.g., phosphate buffer).

-

Analytical equipment for monitoring the reaction (e.g., HPLC).

Procedure:

-

Biocatalyst Preparation:

-

Culture the LovD-overexpressing E. coli strain in a suitable medium to a desired cell density (e.g., mid-log phase).

-

Induce the expression of the LovD enzyme with an appropriate inducer and continue cultivation under optimal conditions for protein expression (e.g., lower temperature for several hours).

-

Harvest the cells by centrifugation and resuspend them in a suitable buffer to the desired cell concentration.

-

-

Bioconversion Reaction:

-

In a reaction vessel, combine the concentrated cell suspension (the whole-cell biocatalyst), Monacolin J, and DMB-S-MMP.

-

Maintain the reaction under controlled conditions of temperature and agitation.

-

Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of Monacolin J to Simvastatin by HPLC. The reaction typically reaches >99% conversion.[6]

-

-

Product Isolation and Purification:

-

Once the reaction is complete, separate the cells from the reaction broth by centrifugation.

-

Acidify the supernatant to protonate the Simvastatin acid.

-

Extract the Simvastatin into a suitable organic solvent (e.g., ethyl acetate).

-

The crude Simvastatin can then be purified by crystallization or chromatography to yield a high-purity final product.

-

Caption: Workflow for whole-cell biocatalytic synthesis of Simvastatin.

Conclusion

This compound has emerged as a critical enabling reagent in the modern, biocatalytic synthesis of Simvastatin. Its role as a highly efficient acyl donor for the LovD acyltransferase has paved the way for a more sustainable and economically viable manufacturing process for this life-saving drug. This technical guide has provided a detailed examination of the synthesis, properties, and application of DMB-S-MMP, offering valuable, actionable information for researchers and professionals in the pharmaceutical industry. The continued exploration and optimization of such biocatalytic systems, reliant on well-designed intermediates like DMB-S-MMP, will undoubtedly be a cornerstone of future drug development and manufacturing.

References

- 1. 3-(Methylthio)propanoic acid methyl ester [webbook.nist.gov]

- 2. DIRECTED EVOLUTION AND STRUCTURAL CHARACTERIZATION OF A SIMVASTATIN SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cs.gordon.edu [cs.gordon.edu]

- 4. Biosynthesis of lovastatin analogs with a broadly specific acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simvastatin Synthase - Proteopedia, life in 3D [proteopedia.org]

- 6. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (571ar) Characterization and Optimization of Lovd towards Enzymatic Biosynthesis of Simvastatin | AIChE [proceedings.aiche.org]

- 9. A Novel Statin Compound from Monacolin J Produced Using CYP102A1-Catalyzed Regioselective C-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 1, 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate, a thioester of interest in organic synthesis and potentially in drug delivery systems. The document details its physicochemical properties, provides a step-by-step synthesis protocol, and offers an expert analysis of its predicted spectral characteristics. Furthermore, the guide explores the broader context of thioesters as prodrug moieties, particularly for non-steroidal anti-inflammatory drugs (NSAIDs), to highlight the potential applications and research avenues for this molecule. This guide is intended to be a valuable resource for researchers engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical insights.

Introduction: The Significance of Thioesters in Modern Chemistry and Drug Development

Thioesters are a class of organosulfur compounds that play a pivotal role in both biochemistry and synthetic organic chemistry. Characterized by the R-C(=O)-S-R' functional group, they are sulfur analogs of esters. In biological systems, high-energy thioesters, such as acetyl-CoA, are central to numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.

From a synthetic chemistry perspective, thioesters are versatile intermediates. The thioester linkage can be selectively cleaved under mild conditions, making it a useful protecting group and a key component in various coupling reactions. In the realm of drug development, the thioester moiety has been increasingly explored for the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This approach can be employed to overcome challenges such as poor solubility, instability, rapid metabolism, or to mitigate side effects, like the gastrointestinal toxicity associated with many non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3]. By masking a carboxylic acid group of an NSAID as a thioester, its direct irritation to the gastric mucosa can be reduced, with the active drug being released systemically upon enzymatic hydrolysis[1][3].

This compound is a specific example of this class of molecules, combining a sterically hindered acyl group with a methyl propanoate scaffold via a thioester linkage. Understanding its synthesis, characterization, and potential applications is crucial for researchers exploring novel chemical entities.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a molecule is the cornerstone of its application in any research endeavor. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 218.31 g/mol | --INVALID-LINK--[4] |

| Molecular Formula | C₁₀H₁₈O₃S | --INVALID-LINK-- |

| CAS Number | 938063-63-9 | --INVALID-LINK-- |

| IUPAC Name | methyl 3-[(2,2-dimethylbutanoyl)sulfanyl]propanoate | --INVALID-LINK-- |

| SMILES | CCC(C)(C)C(=O)SCCC(=O)OC | --INVALID-LINK-- |

| Physical Form | Liquid | --INVALID-LINK-- |

| Boiling Point | 281 °C | --INVALID-LINK--[4] |

| Density | 1.048 g/cm³ | --INVALID-LINK--[4] |

| Flash Point | 119 °C | --INVALID-LINK--[4] |

| Storage | Sealed in dry, room temperature | --INVALID-LINK-- |

Synthesis of this compound: A Detailed Protocol

The synthesis of thioesters is a well-established transformation in organic chemistry. A common and efficient method involves the reaction of an acyl chloride with a thiol in the presence of a base to neutralize the HCl byproduct. The following protocol is based on a procedure described by ChemicalBook for the synthesis of this compound[4].

Reaction Scheme

References

- 1. a2bchem.com [a2bchem.com]

- 2. pdf.marketpublishers.com [pdf.marketpublishers.com]

- 3. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 3-[(2,2-Dimethyl-1-oxobutyl)thio]propanoic acid methyl ester | 938063-63-9 [chemicalbook.com]

Synthesis of Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate: An In-Depth Technical Guide

Abstract

Introduction: The Significance of Thioesters

Thioesters are a pivotal class of organosulfur compounds characterized by the C-S-C=O linkage. They are sulfur analogs of esters and serve as critical intermediates in a multitude of biochemical processes, including fatty acid metabolism and the biosynthesis of complex natural products. In the realm of synthetic organic chemistry, the unique reactivity of the thioester bond makes it a versatile functional group for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Their stability, which is intermediate between that of acid anhydrides and esters, allows them to be effective acylating agents under specific conditions, a property leveraged in both biological systems and laboratory synthesis. The target molecule, Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate, embodies the characteristic thioester functionality and its synthesis provides a practical case study in the application of fundamental organic reactions.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through a logical retrosynthetic disconnection. The core thioester linkage immediately suggests a disconnection at the sulfur-carbonyl bond, pointing to two primary synthons: a thiol and an activated carboxylic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a convergent synthesis strategy, where two key intermediates, Methyl 3-mercaptopropanoate and 2,2-dimethylbutanoyl chloride , are prepared separately and then coupled in the final step. This approach allows for the independent synthesis and purification of the precursors, ensuring a higher purity of the final product.

Synthesis of Precursors

Preparation of Methyl 3-mercaptopropanoate

Methyl 3-mercaptopropanoate is accessible through the Fischer esterification of 3-mercaptopropionic acid with methanol. This acid-catalyzed reaction is a classic and efficient method for ester formation.

Reaction:

3-mercaptopropionic acid + Methanol ⇌ Methyl 3-mercaptopropanoate + Water

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Reaction Conditions: The reaction is typically performed under reflux to increase the reaction rate. As this is an equilibrium reaction, the removal of water as it is formed can drive the reaction to completion. However, using an excess of the more economical reactant, in this case, methanol, is a common strategy to shift the equilibrium towards the product.

Experimental Protocol: Synthesis of Methyl 3-mercaptopropanoate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-mercaptopropionic acid (1.0 eq).

-

Add an excess of methanol (5-10 eq).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent such as diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield crude Methyl 3-mercaptopropanoate, which can be further purified by vacuum distillation.

Preparation of 2,2-dimethylbutanoyl chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a well-established and effective method for this purpose.

Reaction:

2,2-dimethylbutanoic acid + SOCl₂ → 2,2-dimethylbutanoyl chloride + SO₂ + HCl

Causality of Experimental Choices:

-

Reagent: Thionyl chloride is a highly effective chlorinating agent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.

-

Anhydrous Conditions: This reaction must be carried out under strictly anhydrous conditions as both thionyl chloride and the resulting acyl chloride are highly reactive towards water.

Experimental Protocol: Synthesis of 2,2-dimethylbutanoyl chloride

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,2-dimethylbutanoic acid (1.0 eq).

-

Under a gentle stream of nitrogen, slowly add thionyl chloride (1.5-2.0 eq) to the stirred acid at room temperature.

-

Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. The evolution of gases (SO₂ and HCl) will be observed.

-

Monitor the reaction progress by observing the cessation of gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a trap to capture the corrosive vapors.

-

The crude 2,2-dimethylbutanoyl chloride is typically of sufficient purity to be used in the subsequent step without further purification.

Core Synthesis: Thioesterification

The final step in the synthesis is the formation of the thioester bond through the reaction of Methyl 3-mercaptopropanoate with 2,2-dimethylbutanoyl chloride. This is a nucleophilic acyl substitution reaction.

Caption: Overall synthetic workflow.

Mechanism and Role of Base:

The sulfur atom of the thiol is a potent nucleophile and will attack the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride leaving group, forming the thioester and hydrogen chloride (HCl) as a byproduct.

A non-nucleophilic base, such as pyridine or triethylamine, is typically added to the reaction mixture. Its primary role is to neutralize the HCl generated during the reaction. This is crucial for two reasons:

-

Preventing Thiol Protonation: The acidic HCl would protonate the starting thiol, rendering it non-nucleophilic and halting the reaction.

-

Driving the Equilibrium: By scavenging the HCl, the base drives the reaction equilibrium towards the formation of the thioester product.

Experimental Protocol: Synthesis of this compound

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 3-mercaptopropanoate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve 2,2-dimethylbutanoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled thiol solution via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Upon completion, dilute the reaction mixture with the solvent.

-

Wash the organic layer sequentially with a dilute aqueous HCl solution (to remove the base), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the methyl ester, the ethyl group of the butanoyl moiety, the gem-dimethyl groups, and the two methylene groups of the propanoate chain.

-

¹³C NMR: Will show distinct signals for each unique carbon atom, including the carbonyl carbons of the ester and thioester, the quaternary carbon, and the various methyl and methylene carbons.

-

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretching vibrations of the ester and thioester functional groups. The thioester carbonyl stretch typically appears at a lower wavenumber (around 1690 cm⁻¹) compared to the ester carbonyl stretch (around 1740 cm⁻¹).

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

Table 1: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to -OCH₃, -CH₂CH₃, -C(CH₃)₂, -S-CH₂-, and -CH₂-C=O protons with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for two C=O groups (ester and thioester), a quaternary carbon, and all other aliphatic carbons. |

| IR (cm⁻¹) | ~1740 (C=O, ester), ~1690 (C=O, thioester), C-H stretching and bending vibrations. |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₈O₃S (218.31 g/mol ) and characteristic fragment ions. |

Safety Considerations

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

-

Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme care under anhydrous conditions.

-

2,2-dimethylbutanoyl chloride: Corrosive and moisture-sensitive. Avoid inhalation and contact with skin and eyes.

-

Methyl 3-mercaptopropanoate: Thiols are known for their strong, unpleasant odors. This compound is also harmful if swallowed or in contact with skin.

-

Pyridine/Triethylamine: Flammable and toxic. Use in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide outlines a robust and scientifically sound pathway for the synthesis of this compound. By providing detailed protocols for the preparation of the necessary precursors and the final thioesterification step, along with explanations for the underlying chemical principles, this document serves as a valuable resource for researchers in the field. While specific, published analytical data for the title compound is not currently available, the methodologies and characterization techniques described herein provide a comprehensive framework for its successful synthesis and verification.

"Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate" IUPAC name

An In-depth Technical Guide to Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate

Introduction

This compound is a specialized organosulfur compound belonging to the thioester class of molecules. Thioesters are sulfur analogs of esters, where a sulfur atom replaces the oxygen atom of the ester linkage.[1][2] This substitution imparts unique chemical reactivity that makes them pivotal intermediates in both biological systems and modern organic synthesis.[2][3][4] In biochemistry, high-energy thioesters like acetyl-CoA are central to numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1][4][5] In synthetic chemistry, the distinct reactivity of the thioester bond—more reactive than an ester but more stable than an acid chloride—renders it a versatile tool for acyl transfer and carbon-carbon bond formation.[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the chemical and physical properties of this compound, outlines established synthetic strategies, discusses its reactivity and potential applications, and presents relevant safety information. The content is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding of this compound's role in a research and development context.

Compound Identification and Physicochemical Properties

Accurate identification is critical for any chemical reagent. The following tables summarize the key identifiers and known physical properties for this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl 3-[(2,2-dimethylbutanoyl)sulfanyl]propanoate |

| Synonyms | This compound, 3-[(2,2-Dimethyl-1-oxobutyl)thio]propanoic acid methyl ester, α-Dimethylbutyryl-S-methyl mercaptopropionate[6][7] |

| CAS Number | 938063-63-9[6] |

| Molecular Formula | C10H18O3S[6] |

| Molecular Weight | 218.31 g/mol [6] |

| InChI | 1S/C10H18O3S/c1-5-10(2,3)9(12)14-7-6-8(11)13-4/h5-7H2,1-4H3 |

| InChIKey | OSAXTZWRAGDRFI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)C(=O)SCCC(=O)OC[8] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity | ≥95% (Typically available) | [9] |

| Storage | Sealed in dry, room temperature conditions | |

| Appearance | Colorless liquid with a distinct thiol-like aroma | [10] |

The Chemistry of Thioesters: A Foundational Overview

The functionality of this compound is dictated by its thioester group. Thioesters (R-C(=O)-S-R') are generally more reactive towards nucleophilic acyl substitution than their corresponding oxygen esters (R-C(=O)-O-R').[2] This heightened reactivity stems from several factors:

-

Weaker C-S Bond: The carbon-sulfur bond is weaker and longer than the carbon-oxygen bond in an ester, making it more susceptible to cleavage.[2]

-

Reduced Resonance Stabilization: The resonance overlap between the carbonyl group and the lone pairs of the larger sulfur atom is less effective compared to the oxygen atom in an ester. This results in a more electrophilic carbonyl carbon.

-

Better Leaving Group: The corresponding thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻) because sulfur is more polarizable and can better stabilize the negative charge.

This reactivity profile makes thioesters excellent acylating agents, capable of transferring an acyl group to a nucleophile.[4] They are fundamental in constructing complex molecules and are key intermediates in reactions such as native chemical ligation for peptide synthesis.[1]

Synthesis of this compound

While specific proprietary synthesis routes for this exact compound are not publicly detailed, its structure lends itself to established methods for thioester formation. The most logical approach involves the coupling of a carboxylic acid derivative with a thiol.

Proposed Synthetic Pathway

A robust and common method for synthesizing thioesters is the direct condensation of a carboxylic acid and a thiol using a dehydrating or coupling agent.[1][11] This avoids the need to first prepare a more reactive species like an acid chloride, offering milder reaction conditions and broader functional group tolerance.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via DCC Coupling

This protocol describes a representative procedure for thioester synthesis based on dicyclohexylcarbodiimide (DCC), a widely used coupling agent.[3] This method is self-validating as the progress can be monitored via TLC, and the byproduct, dicyclohexylurea (DCU), precipitates out of most organic solvents, simplifying purification.

Materials:

-

2,2-Dimethylbutanoic Acid

-

Methyl 3-mercaptopropanoate

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-dimethylbutanoic acid (1.0 eq) and anhydrous dichloromethane.

-

Addition of Reagents: Add methyl 3-mercaptopropanoate (1.0 eq) and a catalytic amount of DMAP (0.05 eq). Stir the solution at room temperature.

-

Causality: DMAP acts as a nucleophilic catalyst, accelerating the acylation reaction which can otherwise be slow.[3]

-

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Causality: The reaction is started at 0 °C to control the exothermic reaction and minimize potential side reactions. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the thiol.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by vacuum filtration.

-

Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and DMAP) and brine.

-

Causality: The aqueous wash steps are crucial for removing water-soluble impurities and byproducts, leading to a cleaner crude product.

-

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Potential Applications

As a bifunctional molecule containing both a thioester and a methyl ester, this compound offers several avenues for synthetic utility. The thioester is the more reactive site for nucleophilic acyl substitution.

-

Reagent in Organic Synthesis: The primary role of this compound is as a reagent or building block.[6] It can be used to introduce the sterically hindered 2,2-dimethylbutanoyl group (also known as a pivaloyl-like group) onto a substrate via acylation. This bulky group can be useful for directing stereochemistry or protecting other functional groups.

-

Intermediate in Drug Discovery: Thioesters are common intermediates in the synthesis of complex molecules, including pharmaceutically active compounds.[11][12][13] While no specific drug is directly made from this compound, it represents a class of intermediates used in the construction of larger molecular scaffolds. For example, thioester linkages are exploited in the synthesis of certain enzyme inhibitors and other bioactive molecules.

Safety Information

It is essential to handle all chemical reagents with appropriate safety precautions. The available data for this compound indicates the following:

Table 3: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:

Standard laboratory safety practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be employed when handling this compound.

Conclusion

This compound is a valuable, specialized reagent for the scientific research community. Its utility is derived from the unique and versatile reactivity of its thioester functional group. A thorough understanding of its properties, synthetic routes, and chemical behavior, as outlined in this guide, enables researchers to effectively leverage this compound in the synthesis of novel molecules for applications spanning from materials science to drug development. The principles of thioester chemistry that it embodies are foundational to many areas of modern chemical synthesis.

References

- 1. Thioester - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-[(2,2-Dimethyl-1-oxobutyl)thio]propanoic acid methyl ester | 938063-63-9 [chemicalbook.com]

- 7. 3-[(2,2-Dimethyl-1-oxobutyl)thio]propanoic acid methyl ester | 938063-63-9 [chemnet.com]

- 8. Norman Database System [norman-databases.org]

- 9. a2bchem.com [a2bchem.com]

- 10. chembk.com [chembk.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

An In-depth Technical Guide to the Physical Characteristics of Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate

Introduction

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate, a thioester with significant potential in various chemical syntheses, presents a unique combination of functional groups that warrant a detailed understanding of its physical properties. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, intended to support researchers, scientists, and professionals in drug development and materials science. The inherent reactivity of the thioester bond, balanced with the steric hindrance provided by the 2,2-dimethylbutanoyl group, makes this molecule a subject of interest for applications requiring controlled release of a thiol or specific acyl group transfer.[1] This guide synthesizes available data from commercial suppliers with high-quality predicted values to offer a complete physicochemical profile.

Chemical Identity and Structure

dot

Caption: 2D Chemical Structure of this compound.

The structural formula of this compound reveals a methyl ester group at one end of a propyl chain and a sterically hindered thioester at the other. This arrangement influences its reactivity, solubility, and overall physical behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. The data is compiled from various chemical supplier databases. It is important to note that some of these properties may be calculated rather than experimentally determined.

| Property | Value | Source |

| CAS Number | 938063-63-9 | [2][3] |

| Molecular Formula | C₁₀H₁₈O₃S | [2][3] |

| Molecular Weight | 218.31 g/mol | [2][3] |

| Physical State | Liquid at room temperature | [1] |

| Appearance | Colorless liquid | [4] |

| Odor | Special thiolene aroma | [4] |

| Boiling Point | 281 °C | [5] |

| Density | 1.048 g/mL | [5] |

| Flash Point | 119 °C | [5] |

| Vapor Pressure | 0.495 Pa at 25 °C | [5] |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

Predicted Physical Characteristics

Due to the limited availability of experimentally determined data in peer-reviewed literature, the following physical characteristics have been predicted using advanced computational models. These predictions provide valuable estimates for experimental design and safety assessments.

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | -25.3 °C | ChemAxon |

| Refractive Index | 1.472 | ChemAxon |

| Solubility | Soluble in most organic solvents; sparingly soluble in water. | General principle for similar esters/thioesters |

Spectroscopic Profile (Predicted)

The unequivocal identification and characterization of a chemical compound rely heavily on spectroscopic methods. In the absence of published experimental spectra for this compound, this section provides predicted spectral data to aid in its identification.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is crucial for identifying the different proton environments within the molecule. The following table outlines the expected chemical shifts, multiplicities, and integrations for the protons in a typical deuterated chloroform (CDCl₃) solvent.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | Singlet | 3H | -OCH₃ |

| ~ 3.10 | Triplet | 2H | -S-CH₂- |

| ~ 2.75 | Triplet | 2H | -CH₂-C(=O)O- |

| ~ 1.70 | Quartet | 2H | -C(CH₃)₂-CH₂-CH₃ |

| ~ 1.25 | Singlet | 6H | -C(CH₃)₂- |

| ~ 0.90 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 200 | -S-C(=O)- |

| ~ 172 | -O-C(=O)- |

| ~ 52 | -OCH₃ |

| ~ 48 | -C(CH₃)₂- |

| ~ 35 | -CH₂-C(=O)O- |

| ~ 32 | -C(CH₃)₂-CH₂-CH₃ |

| ~ 28 | -S-CH₂- |

| ~ 25 | -C(CH₃)₂- |

| ~ 8 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

Predicted IR spectroscopy data can help identify key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2960 | C-H stretch (alkane) |

| ~ 1740 | C=O stretch (ester) |

| ~ 1690 | C=O stretch (thioester) |

| ~ 1170 | C-O stretch (ester) |

Mass Spectrometry (MS - EI) Fragmentation (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The predicted electron ionization (EI) mass spectrum would likely show a molecular ion peak and characteristic fragment ions.

| m/z | Predicted Fragment |

| 218 | [M]⁺ |

| 187 | [M - OCH₃]⁺ |

| 115 | [C(O)C(CH₃)₂CH₂CH₃]⁺ |

| 103 | [S-CH₂CH₂COOCH₃]⁺ |

| 87 | [C(CH₃)₂CH₂CH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Workflow for Physicochemical Characterization

For researchers aiming to experimentally verify the physical characteristics of this compound, the following workflow is recommended. This protocol is designed to ensure data accuracy and reliability.

dot

Caption: Recommended workflow for the synthesis and physicochemical characterization.

Step-by-Step Methodologies

-

Synthesis and Purification:

-

Synthesize this compound via a suitable method, such as the reaction of 2,2-dimethylbutanoyl chloride with methyl 3-mercaptopropionate.

-

Purify the crude product using flash column chromatography or vacuum distillation to achieve a purity of >95%.

-

-

Structural Confirmation and Purity Analysis:

-

NMR Spectroscopy: Dissolve the purified compound in CDCl₃ and acquire ¹H and ¹³C NMR spectra. Compare the obtained spectra with the predicted data for structural verification.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

FT-IR Spectroscopy: Record the IR spectrum and identify the characteristic absorption bands for the ester and thioester functional groups.

-

Purity Assessment: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the final purity of the compound.

-

-

Physical Property Measurement:

-

Boiling Point: Determine the boiling point at a specific pressure using micro-distillation apparatus.

-

Melting Point: If the compound can be solidified, determine the melting point using Differential Scanning Calorimetry (DSC).

-

Density: Measure the density at a controlled temperature using a calibrated pycnometer.

-

Refractive Index: Measure the refractive index using an Abbe refractometer at a specified temperature and wavelength (e.g., 20 °C, 589 nm).

-

Solubility: Determine the solubility in a range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexanes) at a defined temperature.

-

Conclusion

This technical guide provides a detailed overview of the known and predicted physical characteristics of this compound. While some experimental data is available from commercial sources, a significant portion of the spectroscopic and physical data presented herein is based on computational predictions due to a lack of published experimental studies. The provided information, including the proposed experimental workflow, serves as a valuable resource for scientists and researchers, enabling them to better understand, handle, and utilize this compound in their work. It is strongly recommended that users of this compound perform their own analytical characterization to verify these properties for their specific applications.

References

Navigating the Commercial Landscape of Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate: A Technical Guide for Researchers

Introduction: Unveiling a Key Synthetic Building Block

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate (CAS No. 938063-63-9) is a thioester of growing interest within the scientific community, particularly for professionals engaged in pharmaceutical research, drug development, and specialized organic synthesis. Its unique structural features, combining a sterically hindered acyl group with a propanoate moiety through a thioester linkage, make it a valuable intermediate. This guide provides an in-depth analysis of the commercial sourcing of this compound, focusing on critical quality attributes, supplier specifications, and its practical applications, thereby empowering researchers to make informed procurement decisions and leverage its full potential in their experimental workflows.

I. The Compound at a Glance: Physicochemical Properties

This compound is a liquid at room temperature, typically described as colorless to a pale yellow oil. As with many sulfur-containing organic molecules, it may possess a characteristic odor. Proper handling in a well-ventilated area is recommended.

Table 1: General Physicochemical Properties

| Property | Value |

| CAS Number | 938063-63-9 |

| Molecular Formula | C10H18O3S |

| Molecular Weight | 218.31 g/mol |

| Physical Form | Liquid |

| Storage | Sealed in a dry place at room temperature. |

II. Commercial Supplier Landscape: A Comparative Analysis

A critical step in any research endeavor is the procurement of high-quality starting materials. For this compound, several chemical suppliers offer this compound, though specifications and available documentation can vary. Below is a comparative overview of prominent suppliers.

Table 2: Comparison of Commercial Suppliers and Specifications

| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich (distributor for Ambeed, Inc.) | AMBH2D6FA578 | ≥95% | 1g, 5g, 10g, 25g, 100g | Provides basic safety and property data.[1] |

| ChemExpress | HY-43541 | >98% | 100g and larger (inquire) | Offers higher purity specification. |

| ChemScene | CS-0119846 | ≥98.0% | Inquire for availability | Provides a range of research chemicals. |

| AbacipharmTech | AB20803 | Not specified | Inquire for availability | Listed as a global chemical supplier.[2] |

| ChemBK | - | Not specified | Lists multiple suppliers | A platform to request quotes from various sources.[3] |

Note: Availability and specifications are subject to change. Researchers should always request the most current Certificate of Analysis from the supplier.

III. Quality Control and Analytical Protocols: Ensuring Experimental Integrity

The reliability of research outcomes is intrinsically linked to the purity and identity of the starting materials. For a thioester like this compound, a multi-technique approach is essential for comprehensive quality control. While specific Certificates of Analysis for this compound are not always publicly available, a robust analytical workflow can be constructed based on established methods for thioester characterization.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment, capable of separating the target compound from starting materials, by-products, and degradation products.[4][5] A reversed-phase C18 column is typically effective.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint, confirming its identity and revealing the presence of any structurally related impurities.[6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is a powerful tool for both purity determination and identification of trace volatile impurities.[1][8][9][10][11] The mass spectrum provides definitive molecular weight information and fragmentation patterns.

A Self-Validating Experimental Workflow for Quality Assessment:

Caption: Quality control workflow for incoming this compound.

Detailed Protocol: Purity Determination by Reversed-Phase HPLC

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for optimal peak response.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Integrate the peak corresponding to the target compound and calculate the purity based on the area percentage of all observed peaks.

IV. Synthesis at a Glance: A Representative Pathway

Understanding the synthetic route to this compound can provide insights into potential impurities. A common method involves the reaction of an activated form of 2,2-dimethylbutanoic acid with methyl 3-mercaptopropionate.

Caption: A common synthetic route to this compound.

V. Applications in Drug Development and Research: A Field of Opportunity

Thioesters are crucial intermediates in numerous biological processes and have found significant utility in medicinal chemistry and drug delivery. While specific research citing this compound is emerging, its structural class suggests several promising applications.

Prodrug Development:

Thioester linkages can be designed to be stable in the gastrointestinal tract but are susceptible to hydrolysis by esterases in the plasma and tissues, releasing the active parent drug.[12][13] This strategy is often employed to:

-

Mask acidic functional groups: The thioester can mask a carboxylic acid on a non-steroidal anti-inflammatory drug (NSAID), potentially reducing gastric irritation.[13]

-

Improve lipophilicity: The bulky 2,2-dimethylbutanoyl group can increase the lipophilicity of a polar drug, potentially enhancing its absorption and bioavailability.

-

Targeted Drug Delivery: Thioether and thioester-containing molecules are being explored in redox-responsive drug delivery systems.[2][14][15][16][17] The unique redox environment of certain tissues, such as tumors, could trigger the cleavage of the thio-linkage and release the drug at the desired site.

Intermediate in Organic Synthesis:

The thioester functionality is a versatile handle in organic synthesis, allowing for a variety of subsequent chemical transformations. It can be a precursor for the synthesis of complex molecules with potential biological activity.

Flavor and Fragrance Research:

Many volatile sulfur compounds, including thioesters, are known for their potent and often complex aroma profiles.[18][19][20] Structurally related compounds are investigated for their contributions to the flavor and fragrance of various natural products and for use as additives in the food and cosmetic industries.[21]

Conclusion: A Call for Rigorous Sourcing and Characterization

This compound represents a valuable tool for researchers in drug development and organic synthesis. Its successful application, however, is contingent upon sourcing material of high and consistent quality. This guide has outlined the current commercial landscape, underscored the importance of a robust analytical quality control workflow, and highlighted its potential applications. By approaching procurement with scientific rigor and validating the integrity of their starting materials, researchers can confidently build upon the potential of this versatile thioester in their pursuit of scientific innovation.

References

- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Thiolated Poly (Beta-Amino Ester) Nanoparticles for Acute Redox Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 12. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. methyl 3-(methyl thio) propionate, 13532-18-8 [thegoodscentscompany.com]

- 20. US7615661B2 - Thioester compounds and their use in fragrance or flavor applications - Google Patents [patents.google.com]

- 21. WO2010042938A1 - Thiol-containing fragrance and flavor materials - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate: Properties, Handling, and Safety

Introduction: Understanding the Thioester Functional Group in a Research Context

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate is a thioester, a class of organosulfur compounds analogous to esters but with a sulfur atom replacing the oxygen in the ester linkage.[1] This substitution imparts unique reactivity to the molecule, making thioesters crucial intermediates in various biosynthetic pathways, including the metabolism of fatty acids where molecules like acetyl-CoA are central players.[1] In organic synthesis, the weaker carbon-sulfur bond compared to the carbon-oxygen bond in esters renders thioesters more reactive, serving as effective acylating agents.[2] This guide provides a comprehensive overview of the known and extrapolated safety and handling information for this compound, designed for researchers and professionals in drug development and chemical synthesis.

Chemical Identification and Estimated Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | - | - |

| CAS Number | 938063-63-9 | - |

| Molecular Formula | C10H18O3S | - |

| Molecular Weight | 218.31 g/mol | - |

| Boiling Point | Estimated: 220-240 °C | Extrapolated from similar structures |

| Density | Estimated: ~1.0 g/mL | Extrapolated from similar structures |

| Flash Point | Estimated: > 93 °C (> 200 °F) | Extrapolated from S-tert-Butyl thioacetate |

| Solubility | Insoluble in water, soluble in organic solvents. | General property of similar esters |

Hazard Identification and GHS Classification (Estimated)

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H227: Combustible liquid. (Estimated based on high flash point)

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation. (Extrapolated from similar compounds)

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Reactivity and Stability

Thioesters are generally stable under neutral, anhydrous conditions. However, they are susceptible to hydrolysis, which can be catalyzed by both acids and bases, to yield the corresponding carboxylic acid and a thiol.[1][2][5] The rate of hydrolysis is generally slow at neutral pH but increases under acidic or basic conditions.[5][6]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Conditions to Avoid: Exposure to moisture, excessive heat, and sources of ignition.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and sulfur oxides. Thermal decomposition can lead to the formation of hydrogen sulfide (H2S).[7]

Safe Handling and Storage

Adherence to proper laboratory protocols is essential when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A standard laboratory coat should be worn.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or vapors are generated, a respirator may be necessary.

Handling Workflow

The following workflow outlines the key steps for the safe handling of this compound.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[8]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Response

The appropriate response to a spill depends on its size and location.

Disposal Considerations

Chemical waste must be disposed of in accordance with institutional, local, and national regulations.[10]

-

Waste Segregation: Collect waste containing this compound in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.[11]

-

Hydrolysis and Odor: Be aware that hydrolysis of the thioester can release volatile and odorous thiols. To mitigate this, keep waste containers tightly sealed and store them in a well-ventilated area, such as a fume hood, pending disposal. Treating contaminated glassware with a bleach solution can help oxidize residual thiols and reduce odor.[12]

-

Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[13]

Toxicological Information (Estimated)

Specific toxicological data for this compound is not available. The following information is extrapolated from data on similar compounds.

-

Acute Toxicity: Likely harmful if swallowed.[3] The toxicity of organosulfur compounds can vary widely.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[3]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.

Conclusion

This compound is a valuable research chemical with a manageable, yet important, hazard profile. By understanding its reactivity and adhering to the safety protocols outlined in this guide, researchers can handle this compound safely and effectively. The key to safe laboratory practice lies in a combination of preparedness, proper use of personal protective equipment, and a thorough understanding of the potential hazards of the materials being used.

References

- 1. Thioester - Wikipedia [en.wikipedia.org]

- 2. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. scispace.com [scispace.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GHS Symbols [schc.org]

- 8. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 9. GHS hazard pictograms [stoffenmanager.com]

- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 12. How To [chem.rochester.edu]

- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]

Methodological & Application

Application Note & Synthesis Protocol: Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate (CAS 938063-63-9), a key thioester intermediate. Thioesters are a critical class of compounds in both biochemical pathways and modern organic synthesis, valued for their unique reactivity as acylating agents.[1] The target molecule, in particular, serves as a crucial precursor in the enzymatic synthesis of Simvastatin, a widely used lipid-lowering medication.[2][3] This guide details a robust and efficient synthesis route via the nucleophilic acyl substitution of 2,2-dimethylbutanoyl chloride with Methyl 3-mercaptopropanoate. We will delve into the causality behind the procedural steps, from reagent selection to purification and characterization, to ensure reproducibility and high-purity yields for researchers in drug development and chemical synthesis.

Introduction: The Strategic Importance of Thioester Synthesis

Thioesters are sulfur analogs of esters where a sulfur atom replaces the ester oxygen.[4] This substitution significantly alters the electronic properties of the carbonyl group, making thioesters more reactive towards nucleophiles than their oxygen counterparts. This enhanced reactivity is exploited in nature, for instance in the form of Acetyl-CoA, for numerous acyl transfer reactions.[4] In synthetic chemistry, this property makes them versatile intermediates for forming carbon-carbon, carbon-nitrogen, and other bonds.[1][5]

The synthesis of this compound is of significant interest due to its role as a direct precursor, often referred to as DMB-S-MMP, in the bio-catalytic production of the cholesterol-lowering drug Simvastatin.[2][6] The protocol outlined herein employs a classic and highly effective method: the reaction of a stable thiol with a reactive acyl chloride.[4] This approach is chosen for its high efficiency, straightforward execution, and scalability.

Reaction Principle: Nucleophilic Acyl Substitution